molecular formula C13H7F4NO2 B1391097 5-(3-Fluorophenyl)-3-(trifluoromethyl)picolinic acid CAS No. 1214366-04-7

5-(3-Fluorophenyl)-3-(trifluoromethyl)picolinic acid

Cat. No.: B1391097
CAS No.: 1214366-04-7
M. Wt: 285.19 g/mol
InChI Key: MCGPNSJXSQSVIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-Fluorophenyl)-3-(trifluoromethyl)picolinic acid is an organic compound that belongs to the class of picolinic acids This compound is characterized by the presence of a fluorophenyl group and a trifluoromethyl group attached to the picolinic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Fluorophenyl)-3-(trifluoromethyl)picolinic acid typically involves multi-step organic reactions. One common method starts with the preparation of the picolinic acid core, followed by the introduction of the fluorophenyl and trifluoromethyl groups through electrophilic aromatic substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The process may include steps such as crystallization, purification, and quality control to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

5-(3-Fluorophenyl)-3-(trifluoromethyl)picolinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the picolinic acid core.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can introduce new aromatic or aliphatic groups.

Scientific Research Applications

5-(3-Fluorophenyl)-3-(trifluoromethyl)picolinic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(3-Fluorophenyl)-3-(trifluoromethyl)picolinic acid involves its interaction with specific molecular targets and pathways. The fluorophenyl and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes and lead to specific effects, which are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-Chlorophenyl)-3-(trifluoromethyl)picolinic acid
  • 5-(3-Bromophenyl)-3-(trifluoromethyl)picolinic acid
  • 5-(3-Methylphenyl)-3-(trifluoromethyl)picolinic acid

Uniqueness

5-(3-Fluorophenyl)-3-(trifluoromethyl)picolinic acid is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties compared to its analogs

Properties

IUPAC Name

5-(3-fluorophenyl)-3-(trifluoromethyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F4NO2/c14-9-3-1-2-7(4-9)8-5-10(13(15,16)17)11(12(19)20)18-6-8/h1-6H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCGPNSJXSQSVIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC(=C(N=C2)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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